![molecular formula C13H10N2O B2562577 2-(4-Methoxyphenyl)isonicotinonitrile CAS No. 885949-66-6](/img/structure/B2562577.png)
2-(4-Methoxyphenyl)isonicotinonitrile
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Description
2-(4-Methoxyphenyl)isonicotinonitrile is a biochemical used for proteomics research . It has a molecular formula of C13H10N2O and a molecular weight of 210.24 .
Synthesis Analysis
Several synthesis methods for similar compounds have been reported. For instance, one method involves the use of iron sulfide, dipotassium peroxodisulfate, and trifluoroacetic acid in dichloromethane and water at 20°C . Another method involves the use of sodium hexamethyldisilazane in tetrahydrofuran and 1,2-dimethoxyethane at 23°C .Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenyl)isonicotinonitrile consists of a benzene ring with a methoxy group (OCH3) at the para position and an isonicotinonitrile group attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methoxyphenyl)isonicotinonitrile include a molecular weight of 210.24 and a molecular formula of C13H10N2O .Scientific Research Applications
- 2-(4-Methoxyphenyl)isonicotinonitrile (abbreviated as 2-MPIN ) is utilized in proteomics studies. Researchers employ it to investigate protein structures, functions, and interactions. Its nitrile group allows for specific labeling or modification of proteins, aiding in their identification and characterization .
Proteomics Research
properties
IUPAC Name |
2-(4-methoxyphenyl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-12-4-2-11(3-5-12)13-8-10(9-14)6-7-15-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGLKQCZSCZZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)isonicotinonitrile |
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